molecular formula C21H18N2O3S B5373568 3-({(2Z,5E)-3-ethyl-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-2-ylidene}amino)benzoic acid

3-({(2Z,5E)-3-ethyl-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-2-ylidene}amino)benzoic acid

Cat. No.: B5373568
M. Wt: 378.4 g/mol
InChI Key: NERBRFOHAWNACN-OGVSSRIISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({(2Z,5E)-3-ethyl-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-2-ylidene}amino)benzoic acid is a complex organic compound characterized by its unique thiazolidine ring structure and conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({(2Z,5E)-3-ethyl-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-2-ylidene}amino)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidine ring, followed by the introduction of the benzoic acid moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-({(2Z,5E)-3-ethyl-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-2-ylidene}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiazolidine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazolidine derivatives.

Scientific Research Applications

3-({(2Z,5E)-3-ethyl-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-2-ylidene}amino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

  • **

Properties

IUPAC Name

3-[[(5E)-3-ethyl-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-2-ylidene]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-2-23-19(24)18(13-6-10-15-8-4-3-5-9-15)27-21(23)22-17-12-7-11-16(14-17)20(25)26/h3-14H,2H2,1H3,(H,25,26)/b10-6+,18-13+,22-21?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERBRFOHAWNACN-OGVSSRIISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/SC1=NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.